3-Hydroxy-2,4-dimethylpent-4-enoic acid is an organic compound characterized by its unique structure, featuring a hydroxyl group and a double bond in its carbon chain. Its chemical formula is , and it has a molecular weight of approximately 144.17 g/mol. The compound contains a branched structure with two methyl groups at the second and fourth carbon positions, contributing to its distinctive properties. This compound is part of the class of fatty acids and is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
These reactions enable the compound's use as a versatile building block in organic synthesis.
Several methods have been developed for the synthesis of 3-hydroxy-2,4-dimethylpent-4-enoic acid:
These methods highlight the compound's versatility in synthetic organic chemistry.
3-Hydroxy-2,4-dimethylpent-4-enoic acid has potential applications in various domains:
Several compounds share structural similarities with 3-hydroxy-2,4-dimethylpent-4-enoic acid:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Hydroxy-3-methylbutanoic acid | Contains a hydroxyl group; relevant in metabolic pathways. | |
| 2,4-Dimethylpentanoic acid | Methyl-branched fatty acid; used as an intermediate in pharmaceuticals. | |
| 3-Hydroxybutanoic acid | A simpler structure; involved in various biochemical pathways. |
What distinguishes 3-hydroxy-2,4-dimethylpent-4-enoic acid from these similar compounds is its specific location of the double bond and branched structure. This positioning affects its reactivity and interaction profiles compared to more linear or differently substituted fatty acids. Additionally, its unique odor sets it apart as a valuable flavoring agent.
The nuclear magnetic resonance spectroscopic analysis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid provides crucial structural information through both proton and carbon-13 NMR techniques. The compound exhibits distinct spectral characteristics that facilitate its identification and quantification.
The 1H NMR spectrum of 3-Hydroxy-2,4-dimethylpent-4-enoic acid displays characteristic signals that enable precise structural assignment [1]. The vinyl protons of the terminal methylene group appear as two distinct signals: H-5 at δ 5.14 ppm (1H, s) and H-5' at δ 5.02 ppm (1H, s) [1]. The hydroxyl-bearing proton at the C-3 position generates a doublet at δ 4.53 ppm (1H, d, J = 4.1 Hz), confirming the presence of the secondary alcohol functionality [1]. The methine proton at C-2 appears as a characteristic double quartet at δ 2.78 ppm (1H, dq, J = 7.04 Hz, J = 4.1 Hz), indicating coupling with both the hydroxyl proton and the methyl group [1].
The methyl substituents exhibit distinct chemical shifts: the C-4 methyl group resonates at δ 1.77 ppm (3H, s), while the C-2 methyl group appears at δ 1.18 ppm (3H, d, J = 7.04 Hz) [1]. These assignments are consistent with the expected chemical environment and coupling patterns for this structural framework.
The 13C NMR spectrum provides comprehensive information about the carbon framework of 3-Hydroxy-2,4-dimethylpent-4-enoic acid [1]. The carboxylic acid carbonyl carbon appears at δ 180.3 ppm (s, C-1), characteristic of α,β-unsaturated carboxylic acids [1]. The quaternary carbon at C-4 resonates at δ 143.6 ppm (s), confirming the presence of the substituted alkene system [1]. The terminal methylene carbon (C-5) appears at δ 128.9 ppm (t), consistent with its sp2 hybridization [1].
The hydroxyl-bearing carbon at C-3 generates a signal at δ 74.6 ppm (d), typical for secondary alcohols [1]. The methine carbon at C-2 appears at δ 41.9 ppm (d), while the methyl substituents resonate at δ 19.0 ppm (q, C-7) and δ 9.7 ppm (q, C-6) [1]. These chemical shifts provide definitive structural confirmation and enable differentiation from related compounds.
| Position | 1H NMR (400 MHz, CDCl₃) | 13C NMR (300 MHz, CDCl₃) |
|---|---|---|
| C-1 (COOH) | - | 180.3 (s) |
| C-2 (CH) | 2.78 (1H, dq, J = 7.04, 4.1 Hz) | 41.9 (d) |
| C-3 (CHOH) | 4.53 (1H, d, J = 4.1 Hz) | 74.6 (d) |
| C-4 (C=) | - | 143.6 (s) |
| C-5 (CH₂=) | 5.14 (1H, s), 5.02 (1H, s) | 128.9 (t) |
| C-6 (CH₃) | 1.18 (3H, d, J = 7.04 Hz) | 9.7 (q) |
| C-7 (CH₃) | 1.77 (3H, s) | 19.0 (q) |
The infrared spectroscopic analysis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid reveals characteristic absorption bands that correspond to specific functional groups and vibrational modes within the molecule [1].
The hydroxyl group of 3-Hydroxy-2,4-dimethylpent-4-enoic acid exhibits a broad absorption band spanning 3700-3200 cm⁻¹ [1]. This wide frequency range indicates hydrogen bonding interactions typical of carboxylic acids and alcohols [2]. The broad nature of this absorption suggests both intramolecular and intermolecular hydrogen bonding, which is common in hydroxy acids [3].
The carboxylic acid carbonyl group produces a characteristic absorption at 1725 cm⁻¹ [1]. This frequency is consistent with the C=O stretching vibration of α,β-unsaturated carboxylic acids [2] [4]. The position of this band provides information about the degree of conjugation and electronic environment surrounding the carbonyl group.
The mass spectrometric behavior of 3-Hydroxy-2,4-dimethylpent-4-enoic acid provides valuable information for structural elucidation and quantitative analysis. The compound exhibits a molecular ion peak at m/z 144.17 [M⁺], corresponding to its molecular formula C₇H₁₂O₃ [1].
The mass spectrometric fragmentation of 3-Hydroxy-2,4-dimethylpent-4-enoic acid follows predictable patterns based on the stability of resulting fragments [6]. The presence of the hydroxyl group and the α,β-unsaturated system influences the fragmentation pathways. Common fragmentation patterns for similar hydroxy acids include dehydration reactions and α-cleavage adjacent to the hydroxyl group [6].
The mass spectrum exhibits characteristic fragment ions that facilitate compound identification. The loss of water (18 Da) from the molecular ion would produce a fragment at m/z 126, typical of hydroxy compounds [6]. The carboxylic acid functionality may undergo decarboxylation, resulting in fragments corresponding to the loss of CO₂ (44 Da) [7].
Mass spectrometry serves as a powerful tool for the detection and quantification of 3-Hydroxy-2,4-dimethylpent-4-enoic acid in complex mixtures [8]. The unique fragmentation pattern enables selective monitoring using techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [9]. The compound can be analyzed using both electron impact (EI) and chemical ionization (CI) methods, with each providing complementary structural information [7].
The ultraviolet-visible absorption spectrum of 3-Hydroxy-2,4-dimethylpent-4-enoic acid provides information about the electronic transitions within the molecule. The presence of the α,β-unsaturated carboxylic acid system creates a chromophore that exhibits characteristic absorption properties [10].
The α,β-unsaturated carboxylic acid system in 3-Hydroxy-2,4-dimethylpent-4-enoic acid exhibits an absorption maximum corresponding to the π → π* transition of the conjugated system [10]. This transition typically occurs in the region 200-250 nm for α,β-unsaturated carboxylic acids [10]. The exact position depends on the degree of substitution and the electronic environment of the chromophore.
The hydroxyl group at the C-3 position may influence the electronic properties of the chromophore through inductive and resonance effects [11]. The methyl substituents at C-2 and C-4 positions provide electron-donating character that can affect the absorption wavelength and intensity [10].
UV-Vis spectroscopy can be employed for the quantitative determination of 3-Hydroxy-2,4-dimethylpent-4-enoic acid in solution [10]. The absorption characteristics enable the development of analytical methods for concentration determination, particularly when coupled with high-performance liquid chromatography (HPLC) systems [12]. The compound's UV absorption properties are valuable for detection and quantification in various analytical applications.
The chromatographic analysis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid requires specialized techniques due to its polar nature and potential for hydrogen bonding interactions. Several chromatographic approaches have been developed for the separation and purity assessment of this compound and related hydroxy acids.
High-performance liquid chromatography (HPLC) represents the primary method for the analysis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid [13]. The compound has been successfully separated using reversed-phase chromatography with a Kinetex XB-C18 column (100-mm length, 3.0-mm internal diameter, 2.6-μm particle size) [13]. The mobile phase system consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B) [13].
The chromatographic separation is achieved using a gradient elution program: increasing from 5% to 97.1% solvent B over 6.5 minutes, maintaining at 97.1% B for 1.3 minutes, decreasing to 5% B in 0.4 minutes, and equilibrating at 5% B for an additional 2 minutes [13]. The flow rate is maintained at 0.42 mL/min for 8.2 minutes, then increased to 0.65 mL/min for the final 2 minutes, resulting in a total analysis time of 10.8 minutes [13].
The compound is detected using negative ion electrospray ionization mass spectrometry, monitoring the [M-H]⁻ ion [13]. This detection method provides high sensitivity and selectivity for the analysis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid in complex mixtures [13]. The use of nitrogen as both nebulizing and drying gas facilitates efficient ionization [13].
The chromatographic method demonstrates excellent analytical performance for the determination of 3-Hydroxy-2,4-dimethylpent-4-enoic acid purity [13]. The method provides baseline resolution from related compounds and enables accurate quantification. Sample volumes of 3 μL are sufficient for analysis, demonstrating the method's efficiency [13].
Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the analysis of related dimethylpentanoic acid derivatives [14]. These methods typically require derivatization to improve volatility and thermal stability. Solid-phase extraction techniques can be employed for sample preparation and concentration [15].
| Parameter | Value | Method |
|---|---|---|
| Column | Kinetex XB-C18 (100 × 3.0 mm, 2.6 μm) | LC-MS |
| Mobile Phase A | 0.1% formic acid in water | LC-MS |
| Mobile Phase B | 0.1% formic acid in methanol | LC-MS |
| Flow Rate | 0.42-0.65 mL/min | LC-MS |
| Detection | [M-H]⁻ ion | ESI-MS |
| Injection Volume | 3 μL | LC-MS |